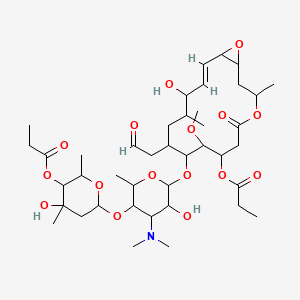
Maridomycin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maridomycin III is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Transformation and Detoxification : Maridomycin III can be transformed by maridomycin III-insensitive streptomycetes. This transformation leads to products like 18-dihydro MDM III, 4''-depropionyl MDM III, and 18-dihydro-4''-depropionyl MDM III, which is thought to be a detoxification mechanism by these strains (Uyeda, Nakamichi, Shigemi, & Shibata, 1980).
Chemical Modification : Maridomycin and its derivative, tetrahydromaridomycin, were modified into various acyl derivatives. These derivatives were analyzed for their antimicrobial activities, protective effects in mice, blood levels in rats, and acute toxicity. The derivatives demonstrated varying degrees of activity and therapeutic effects (Harada, Muroi, Kondo, Tsuchiya, Matsuzawa, Fugono, Kishi, & Ueyanagi, 1973).
Effect of Amino Acids on Production : The addition of amino acids from the aspartic acid family increased the production of Maridomycin III. This suggests the potential for manipulating the production process of Maridomycin III for increased yield (Miyagawa, Suzuki, Higashide, & Uchida, 1979).
Isolation of Transformation Products : Research also focused on isolating and characterizing the transformation products of Maridomycin III, contributing to understanding its chemical structure and potential modifications (Shibata, Uyeda, & Mori, 1975).
Microbial Conversion : Studies have been conducted on the microbial conversion of Maridomycin, including the investigation of esterases from bacteria like Bacillus megaterium, which can hydrolyze Maridomycin to produce derivatives (Nakahama & Igarasi, 1974).
Transformation by Gram-Negative Bacteria : Maridomycin III can be transformed by Gram-negative bacteria like Serratia marcescens, leading to products with modified chemical structures and altered activity against Gram-positive bacteria (Uyeda, Kubota, Miyamura, & Shibata, 1983).
properties
Molecular Formula |
C41H67NO16 |
|---|---|
Molecular Weight |
830 g/mol |
IUPAC Name |
[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+ |
InChI Key |
FFXJTOKFQATYBI-BUHFOSPRSA-N |
Isomeric SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
synonyms |
maridomycin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)

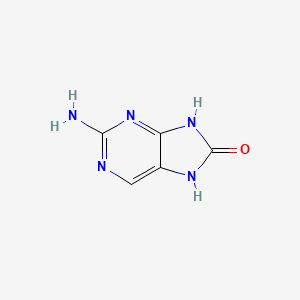
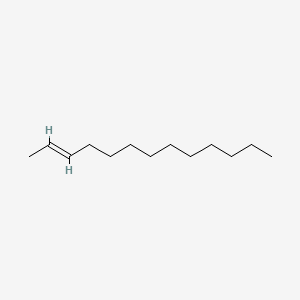
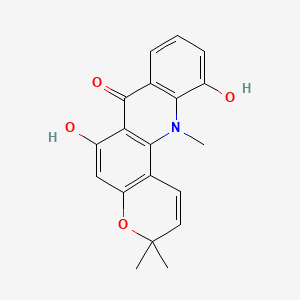
![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)


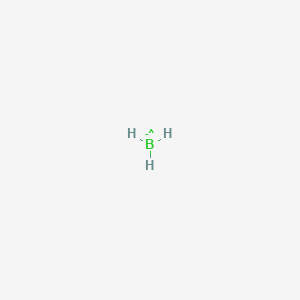
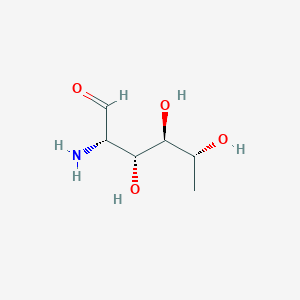

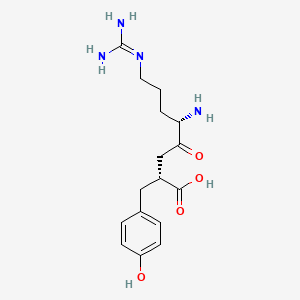

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)